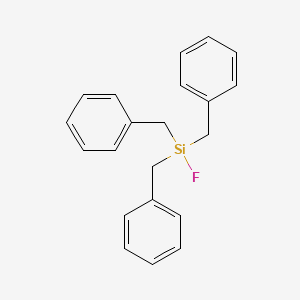
Tribenzyl(fluoro)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzyl(fluoro)silane is an organosilicon compound with the molecular formula C21H21FSi It is characterized by the presence of three benzyl groups and one fluorine atom attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzyl(fluoro)silane can be synthesized through the fluorination of tribenzylchlorosilane using a fluorinating agent such as antimony trifluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-fluorine bond. The general reaction scheme is as follows:
[ \text{PhCH}_2\text{SiCl}_3 + \text{SbF}_3 \rightarrow \text{PhCH}_2\text{SiF}_3 + \text{SbCl}_3 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Tribenzyl(fluoro)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: The silicon-fluorine bond can be reduced using hydride donors, such as lithium aluminum hydride, to form silane derivatives.
Oxidation Reactions: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Conducted in anhydrous ether or THF under an inert atmosphere to prevent moisture interference.
Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Silanol or siloxane derivatives.
Reduction Reactions: Silane derivatives.
Oxidation Reactions: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Tribenzyl(fluoro)silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as superhydrophobic coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of tribenzyl(fluoro)silane involves the activation of the silicon-fluorine bond by nucleophiles or electrophiles. The fluorine atom, being highly electronegative, can stabilize the transition state during chemical reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tribenzylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.
Trimethyl(fluoro)silane: Contains three methyl groups instead of benzyl groups.
Triphenyl(fluoro)silane: Contains three phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(fluoro)silane is unique due to the presence of benzyl groups, which provide steric hindrance and influence the reactivity of the silicon-fluorine bond. This makes it a valuable compound for specific applications where controlled reactivity is required.
Properties
CAS No. |
429-76-5 |
|---|---|
Molecular Formula |
C21H21FSi |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
tribenzyl(fluoro)silane |
InChI |
InChI=1S/C21H21FSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI Key |
CBPRJNQRBNWWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


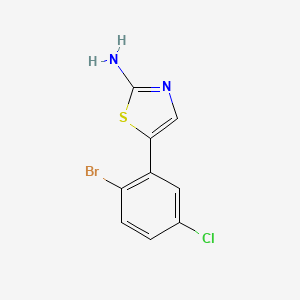
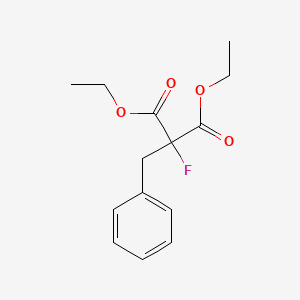
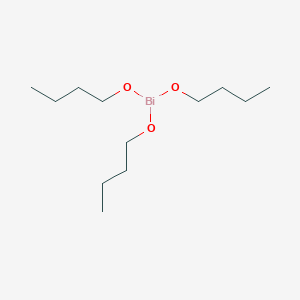

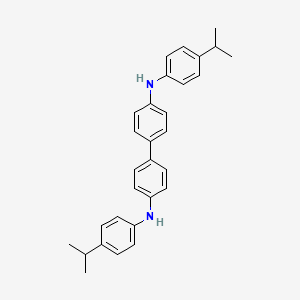
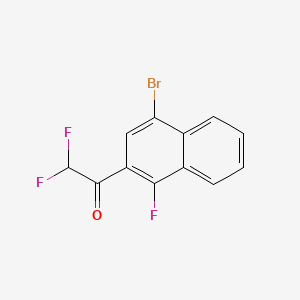

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
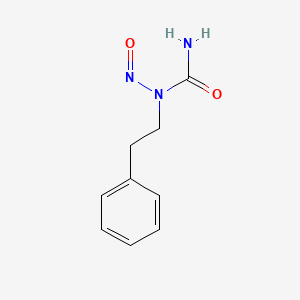
![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)
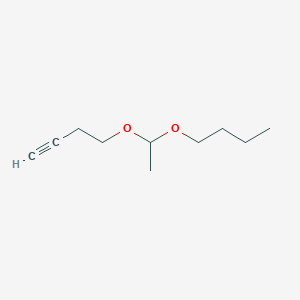

![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)

